molecular formula C19H15N3O3S B4898778 3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid

3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid

Numéro de catalogue B4898778
Poids moléculaire: 365.4 g/mol
Clé InChI: XBUYGSXNYKQUCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid, commonly known as PTABA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PTABA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.

Mécanisme D'action

PTABA exerts its anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. It also inhibits the production of NO, which further reduces inflammation. PTABA has been shown to have a higher selectivity towards COX-2 compared to COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selectivity reduces the risk of gastrointestinal side effects associated with 3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid.
Biochemical and Physiological Effects
PTABA has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, including rheumatoid arthritis and osteoarthritis. It has also been found to reduce the severity of colitis and other inflammatory bowel diseases. PTABA has been shown to have a low toxicity profile and does not affect the liver or kidney functions.

Avantages Et Limitations Des Expériences En Laboratoire

PTABA has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It has a low toxicity profile and does not affect the liver or kidney functions. However, PTABA has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer orally or intravenously. It also has a short half-life, which limits its effectiveness.

Orientations Futures

PTABA has shown promising results in the treatment of various inflammatory diseases. Future research should focus on optimizing the synthesis method to increase the solubility and half-life of PTABA. The development of PTABA analogs with improved pharmacokinetic properties could also be explored. The efficacy of PTABA in combination with other anti-inflammatory drugs should be investigated. The potential of PTABA in the treatment of other diseases, such as cancer and neurodegenerative diseases, should also be explored.

Méthodes De Synthèse

The synthesis of PTABA involves the reaction of 3-aminobenzoic acid with 6-phenyl-4-pyrimidinethiol in the presence of acetic anhydride. The reaction mixture is then treated with hydrochloric acid to obtain PTABA in high yield and purity.

Applications De Recherche Scientifique

PTABA has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. PTABA has also been found to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.

Propriétés

IUPAC Name

3-[[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(22-15-8-4-7-14(9-15)19(24)25)11-26-18-10-16(20-12-21-18)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUYGSXNYKQUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(6-Phenylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.